molecular formula C9H14N2 B7810808 1-cyclopentyl-3-methyl-1H-pyrazole

1-cyclopentyl-3-methyl-1H-pyrazole

Cat. No.: B7810808
M. Wt: 150.22 g/mol
InChI Key: SUTPYIKSDWZYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Academic Research

Pyrazoles are a well-established and extensively studied class of heterocyclic compounds. cdnsciencepub.comchemicalbook.com Their aromatic nature and the presence of two nitrogen atoms confer upon them a unique set of chemical properties. cdnsciencepub.com They can act as both weak bases and weak acids. cdnsciencepub.com The pyrazole nucleus is a key building block in the synthesis of a wide array of organic compounds and is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.net

Research into pyrazole chemistry has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cdnsciencepub.comchemicalbook.com This has made pyrazole derivatives a focal point in the quest for new therapeutic agents. cdnsciencepub.com The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physical properties. chemicalbook.com

Significance of N-Substituted Pyrazoles in Chemical Science

The substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring, leading to N-substituted pyrazoles, is of particular importance in chemical science. sci-hub.st This substitution prevents the tautomerism that is characteristic of NH-pyrazoles, resulting in a single, well-defined isomer. cdnsciencepub.com The nature of the substituent on the nitrogen atom significantly influences the compound's physical, chemical, and biological properties. sci-hub.st

N-substitution allows for the modulation of lipophilicity, steric bulk, and electronic properties of the pyrazole derivative. sci-hub.st For instance, the introduction of an N-alkyl or N-aryl group can enhance the compound's interaction with biological targets. sci-hub.st A systematic study on the N-substitution reactions of 3-substituted pyrazoles has demonstrated that regioselective synthesis can be achieved, which is crucial for the development of compounds with specific biological activities. sci-hub.st

Contextualizing 1-Cyclopentyl-3-Methyl-1H-Pyrazole within Modern Synthetic and Structural Chemistry

The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry. A common and efficient method for the synthesis of 1,3-disubstituted pyrazoles is the cyclocondensation reaction between a monosubstituted hydrazine (B178648) and a 1,3-dicarbonyl compound. chemicalbook.com For this compound, the logical synthetic approach involves the reaction of cyclopentylhydrazine (B1295993) with acetylacetone (B45752) (pentan-2,4-dione). This reaction typically proceeds with good regioselectivity, leading to the desired N1-substituted product.

The structural characterization of pyrazoles relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). X-ray crystallography provides definitive proof of the molecular structure in the solid state. jocpr.com

While specific experimental data for this compound is not extensively reported in the reviewed literature, its physicochemical and spectroscopic properties can be predicted with a high degree of confidence by analogy to closely related N-alkyl-3-methyl-pyrazoles.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Features
1H NMR - Cyclopentyl Protons: A multiplet for the methine proton (CH attached to N1) and multiplets for the methylene (B1212753) protons (CH2). - Methyl Protons: A singlet for the C3-methyl group. - Pyrazole Ring Proton: A singlet for the H4 proton. researchgate.net
13C NMR - Pyrazole Ring Carbons: Signals for C3, C4, and C5 of the pyrazole ring. The chemical shift of C3 would be influenced by the methyl group, and C5 by the N-cyclopentyl group. researchgate.net - Cyclopentyl Carbons: Signals corresponding to the carbons of the cyclopentyl ring. - Methyl Carbon: A signal for the methyl carbon.
IR Spectroscopy - C-H Stretching: Bands corresponding to the stretching vibrations of the aliphatic C-H bonds of the cyclopentyl and methyl groups. - C=N and C=C Stretching: Characteristic absorption bands for the pyrazole ring vibrations. researchgate.net - Absence of N-H Stretching: No broad absorption band in the region of 3200-3500 cm-1, confirming N-substitution.
Mass Spectrometry - Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the cyclopentyl group or parts of it, as well as fragmentation of the pyrazole ring. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-6-7-11(10-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPYIKSDWZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentyl 3 Methyl 1h Pyrazole and Its Derivatives

Foundational Approaches to the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is most commonly achieved through reactions that form the heterocyclic structure from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation is a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov This method, often referred to as the Knorr pyrazole synthesis, is widely used due to its efficiency and the ready availability of starting materials. beilstein-journals.orgyoutube.com

The general mechanism involves the initial reaction of one carbonyl group of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation with the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. youtube.com The reaction can be catalyzed by acids or bases. evitachem.com

For the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole, a suitable 1,3-dicarbonyl precursor is pentane-2,4-dione (acetylacetone), and the hydrazine derivative is cyclopentylhydrazine (B1295993).

Table 1: Key Features of Cyclocondensation Reactions for Pyrazole Synthesis

FeatureDescription
Reactants 1,3-dicarbonyl compounds (or equivalents) and hydrazines. nih.gov
Mechanism Initial imine/enamine formation followed by intramolecular cyclization and dehydration. youtube.com
Catalysts Can be acid or base-catalyzed. evitachem.com
Versatility Allows for a wide range of substituents on the pyrazole ring by varying the precursors. dergipark.org.tr

Precursor Synthesis and Functionalization Pathways

The synthesis of the necessary precursors, namely substituted hydrazines and 1,3-dicarbonyl compounds, is a critical aspect of pyrazole synthesis. Cyclopentylhydrazine, for instance, can be prepared from cyclopentanone (B42830) and hydrazine. evitachem.com

Functionalization of the pyrazole ring can also be achieved post-synthesis. For example, N-alkylation of a pre-formed 3-methyl-1H-pyrazole with a cyclopentyl halide under basic conditions can introduce the cyclopentyl group at the N1 position. acs.org This approach can sometimes offer better control over regioselectivity compared to using a substituted hydrazine from the outset.

Regioselective and Chemoselective Synthesis of this compound Derivatives

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of more than one regioisomer is possible. Therefore, developing regioselective and chemoselective methods is crucial for obtaining the desired product, this compound.

Strategies for N1-Cyclopentyl Substitution

Achieving selective substitution at the N1 position of the pyrazole ring is a key challenge. When a substituted hydrazine like cyclopentylhydrazine reacts with an unsymmetrical dicarbonyl compound, a mixture of two regioisomers can be formed. lookchem.com

Several strategies have been developed to control this regioselectivity:

Solvent Effects: The choice of solvent can significantly influence the regiochemical outcome. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity in favor of the 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Catalyst Control: The use of specific catalysts can direct the reaction towards a particular isomer. For example, nano-ZnO has been used as an efficient catalyst in the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Stepwise Synthesis: A stepwise approach, where the pyrazole ring is first formed and then the N1-substituent is introduced, can provide excellent regioselectivity. nih.gov For instance, reacting 3-methyl-1H-pyrazole with a cyclopentylating agent under basic conditions can selectively yield the N1-cyclopentyl isomer. acs.org

Table 2: Comparison of Strategies for N1-Cyclopentyl Substitution

StrategyAdvantagesDisadvantages
Direct Condensation One-pot reaction, potentially simpler.Can lead to mixtures of regioisomers. lookchem.com
Solvent/Catalyst Control Can improve regioselectivity without adding synthetic steps. nih.govorganic-chemistry.orgOptimization may be required for each specific substrate combination.
Stepwise N-Alkylation High regioselectivity. acs.orgnih.govRequires additional synthetic steps.

Control over Methyl Group Positioning at C3

The position of the methyl group at C3 is determined by the structure of the 1,3-dicarbonyl precursor. For the synthesis of this compound, the required precursor is a 1,3-dicarbonyl compound where one of the carbonyl groups is adjacent to a methyl group. Pentane-2,4-dione (acetylacetone) is a common and symmetrical choice that leads to a methyl group at either the C3 or C5 position. When using an unsymmetrical precursor like 1-phenylbutane-1,3-dione, the reaction with a substituted hydrazine can lead to a mixture of isomers with the methyl group at C3 or C5.

The regioselectivity of the initial attack of the substituted hydrazine on the dicarbonyl compound dictates the final position of the methyl group. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon. Steric hindrance can also play a significant role in determining the outcome. lookchem.com

Advanced Synthetic Techniques

Modern organic synthesis has introduced several advanced techniques for the preparation of pyrazole derivatives, offering improvements in efficiency, selectivity, and environmental impact.

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org MCRs are highly atom-economical and can rapidly generate complex molecules. beilstein-journals.org

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in pyrazole synthesis.

These advanced methods are being increasingly applied to the synthesis of complex pyrazole derivatives for various applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thepharmajournal.com This technology has been successfully applied to the synthesis of various pyrazole derivatives. thepharmajournal.comresearchgate.netdergipark.org.tr

In a typical microwave-assisted approach, reactants are heated in a sealed vessel using microwave irradiation. This direct heating of the reaction mixture can lead to rapid temperature increases and enhanced reaction rates. researchgate.net For instance, the synthesis of pyrazoles can be achieved by reacting a β-ketoester with a substituted hydrazine under microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the method. mdpi.com Studies have shown that microwave power and irradiation time are critical parameters that need to be optimized to maximize product yield. mdpi.com For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under microwave irradiation has been shown to be an efficient method for producing pyrazoles. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often several hours dergipark.org.trTypically a few minutes dergipark.org.trmdpi.com
Energy Consumption HigherLower
Yields Variable, can be lowerOften higher researchgate.net
Solvent Use Often requires organic solventsCan be performed solvent-free researchgate.netmdpi.com

Ultrasound-Mediated Reactions

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of sonochemistry are applicable to pyrazole synthesis in general. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. This technique is recognized as a green chemistry approach due to the significant reduction or elimination of solvent use. While specific applications to the synthesis of this compound are not detailed in the available literature, mechanochemical methods have been explored for the synthesis of other heterocyclic compounds.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis. mdpi.com In a flow system, reactants are continuously pumped through a reactor where the reaction takes place under precisely controlled conditions. nih.gov This technology is particularly advantageous for handling hazardous intermediates, as only small quantities are present in the reactor at any given time. mdpi.comnih.gov

Several continuous flow strategies have been developed for the synthesis of substituted pyrazoles. mdpi.comrsc.orgrsc.org These methods often involve multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. nih.govmit.edu For example, a flow process for synthesizing 3,5-disubstituted pyrazoles involves the copper-catalyzed homocoupling of terminal alkynes to form 1,3-diyne intermediates, which then react with hydrazine in a subsequent step. mdpi.com Another approach utilizes the in-situ generation of diazo compounds, which then undergo cycloaddition reactions. mdpi.comnih.gov

Key advantages of continuous flow synthesis for pyrazoles include:

Enhanced safety when dealing with unstable intermediates like hydrazines and diazo compounds. mdpi.com

Precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Improved scalability and reproducibility. rsc.org

Potential for telescoped reactions, reducing the number of work-up and purification steps. nih.govmit.edu

Derivatization Strategies and Analog Preparation

The functionalization of the this compound core is crucial for exploring its potential applications. Various strategies have been developed to introduce a range of functional groups onto the pyrazole ring.

Formation of Carbonyl Derivatives (e.g., Carbaldehydes, Carboxylic Acids)

The introduction of carbonyl groups, such as carbaldehydes and carboxylic acids, at the C4 or C5 position of the pyrazole ring is a common and important transformation. These derivatives serve as versatile intermediates for further functionalization. nih.govscielo.br

One of the most widely used methods for introducing a carbaldehyde group is the Vilsmeier-Haack reaction. scielo.brresearchgate.net This reaction typically involves treating the pyrazole substrate with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). scielo.br The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO4). scielo.br The efficiency of this oxidation can be influenced by the reaction conditions, such as the solvent system. For example, using a water/acetone mixture can improve the solubility of the starting material and lead to higher yields. scielo.br

Alternatively, 'one-pot' syntheses have been developed where pyrazoles are formed and subsequently acylated to produce ketones and β-diketones, which can then be cyclized. rsc.org

Table 2: Synthesis of Carbonyl Derivatives of Pyrazoles

Starting MaterialReagentsProductReference
3-methyl-1-phenyl-5-pyrazolonePOCl3, DMF5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scielo.br
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKMnO4, water/acetone5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid scielo.br
Arenes, Carboxylic acidsRCOOH/TfOH/TFAA, HydrazineSubstituted Pyrazoles rsc.org

Introduction of Nitrogenous Functional Groups (e.g., Amines, Sulfonamides)

The incorporation of nitrogen-containing functional groups, such as amines and sulfonamides, is a key strategy in the development of new pyrazole-based compounds. acs.orgnih.gov

Amines: Aminopyrazoles can be synthesized through various routes. For instance, the reduction of a nitro group on the pyrazole ring can yield the corresponding amine. Another approach involves the reaction of a pyrazole precursor with an aminating agent. The resulting aminopyrazoles are valuable intermediates for the synthesis of a wide range of derivatives. sigmaaldrich.comuni.lu

Sulfonamides: Pyrazole sulfonamides are a class of compounds that have attracted significant interest. acs.orgnih.gov The synthesis of these derivatives typically involves the reaction of an aminopyrazole with a sulfonyl chloride in the presence of a base. researchgate.net Alternatively, a pyrazole can be directly sulfonated, followed by conversion of the sulfonic acid to the sulfonamide. A variety of pyrazole-4-sulfonamide derivatives have been synthesized with modifications at different positions on the pyrazole ring and the sulfonamide nitrogen. acs.org These synthetic efforts have led to the creation of libraries of compounds for further investigation. nih.govresearchgate.net

Halogenation and other Electrophilic/Nucleophilic Derivatizations

The pyrazole ring is susceptible to electrophilic substitution, and the positions of substitution are directed by the existing substituents. In this compound, the C4 and C5 positions are the primary sites for such reactions. Halogenation, a common electrophilic substitution, can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, which is expected to yield the 4-bromo or 5-bromo derivatives, or a mixture thereof, depending on the reaction conditions.

The reactivity of the pyrazole ring also allows for other electrophilic substitutions. Nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, which can serve as handles for further transformations.

Furthermore, the pyrazole scaffold can be functionalized through the introduction of various electrophilic and nucleophilic groups at different positions. The synthesis of derivatives such as this compound-5-carbaldehyde and this compound-5-sulfonyl chloride highlights the feasibility of introducing electrophilic functional groups at the C5 position. sigmaaldrich.com The aldehyde group in the former can undergo a variety of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

The presence of an amino group, as seen in 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, introduces a nucleophilic center that can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. sigmaaldrich.comuni.lu Similarly, the synthesis of this compound-4-carboxamide demonstrates that the C4 position is also amenable to functionalization. sigmaaldrich.com

Table 1: Examples of Derivatization Reactions for this compound

Position of DerivatizationReagent/Reaction TypeResulting Functional Group
C4Carboxylation/Amidation-CONH₂
C5Vilsmeier-Haack or similar-CHO
C5Chlorosulfonation-SO₂Cl
C5Amination-NH₂

Cross-Coupling Reactions for Aryl/Heteroaryl Substitutions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazole core. While specific literature on cross-coupling reactions directly on this compound is not extensively detailed in public sources, the general reactivity of pyrazoles and the existence of complex derivatives suggest the applicability of these methods.

Typically, a halogenated pyrazole, such as a bromo- or iodo-substituted this compound, would serve as the electrophilic partner in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. For instance, a 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole could be coupled with an arylboronic acid in a Suzuki reaction, catalyzed by a palladium complex, to yield a 4-aryl-1-cyclopentyl-3-methyl-1H-pyrazole.

The synthesis of complex molecules such as (R)-3-Cyclopentyl-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which features a substituted pyrazole linked to a pyrrolopyrimidine core, strongly implies the use of cross-coupling strategies in its synthesis. bldpharm.com This highlights the importance of such reactions in creating intricate molecular architectures for various applications.

Table 2: Potential Cross-Coupling Reactions for Aryl/Heteroaryl Substitution

Reaction NamePyrazole Substrate (Example)Coupling Partner (Example)Catalyst (Example)Product Type (Example)
Suzuki Coupling4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄1-Cyclopentyl-3-methyl-4-phenyl-1H-pyrazole
Heck Coupling4-Iodo-1-cyclopentyl-3-methyl-1H-pyrazoleStyrenePd(OAc)₂1-Cyclopentyl-3-methyl-4-(2-phenylethenyl)-1H-pyrazole
Sonogashira Coupling5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuI1-Cyclopentyl-3-methyl-5-(2-phenylethynyl)-1H-pyrazole

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. The synthesis of related compounds, such as this compound-5-carbaldehyde, on an industrial scale may involve the use of continuous flow reactors. This technology offers advantages over traditional batch processing, including better heat and mass transfer, improved safety, and more consistent product quality.

For the core synthesis of the pyrazole ring, which typically involves the condensation of a 1,3-dicarbonyl compound with cyclopentylhydrazine, process optimization is crucial. This includes selecting low-cost and readily available starting materials, optimizing reaction conditions (temperature, pressure, solvent, and catalyst) to maximize yield and minimize by-product formation, and developing efficient purification methods.

The availability of large-scale manufacturing capabilities for similar pyrazole derivatives, such as methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, suggests that the infrastructure and expertise for producing this compound on a multi-kilogram scale are accessible. biosynth.com Key considerations for industrial scale-up include:

Raw Material Sourcing: Securing a reliable and cost-effective supply of starting materials like cyclopentylhydrazine and the appropriate diketone or its equivalent.

Process Safety: Conducting a thorough hazard and operability (HAZOP) analysis to identify and mitigate potential risks associated with the chemical process, especially when handling reactive intermediates or performing reactions at elevated temperatures or pressures.

Waste Management: Developing environmentally friendly and cost-effective methods for waste treatment and disposal.

Quality Control: Implementing robust analytical methods to monitor the reaction progress and ensure the final product meets the required purity specifications.

Regulatory Compliance: Adhering to all relevant regulatory requirements for chemical manufacturing, including those related to environmental protection and worker safety.

By addressing these considerations, the large-scale production of this compound can be achieved in an efficient and sustainable manner to meet the demands of various industries.

Chemical Reactivity and Transformative Chemistry of 1 Cyclopentyl 3 Methyl 1h Pyrazole

Electrophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the substituents on the ring. For 1-cyclopentyl-3-methyl-1H-pyrazole, the C4 position is the most favorable site for electrophilic attack, due to the combined electron-donating effects of the N-cyclopentyl and C-methyl groups, which increase the electron density at this position. pharmaguideline.com

A key example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the pyrazole ring. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgijpcbs.com When this compound is subjected to these conditions, the electrophilic Vilsmeier reagent attacks the electron-rich C4 position, leading to the formation of this compound-4-carbaldehyde after hydrolysis. nih.govresearchgate.netresearchgate.net This transformation is a valuable synthetic tool for introducing a versatile functional group that can be further elaborated. nih.govresearchgate.netresearchgate.net

Nitration of the pyrazole ring is another important electrophilic substitution. While specific studies on the nitration of this compound are not extensively documented, the nitration of similar pyrazole derivatives suggests that a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group at the C4 position, yielding 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole. researchgate.net The synthesis of related compounds like 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine involves the nitration of a cyclopentyl-substituted pyrazole as a key step.

Halogenation of the pyrazole ring can be achieved using various halogenating agents. For instance, bromination would be expected to occur at the C4 position. The reaction of pyrazoles with halogens like I₂ can lead to C-H iodination, another example of electrophilic substitution. mdpi.com

Nucleophilic Reactions and Ring Transformations

While the pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, nucleophilic reactions can occur at substituted positions or can lead to ring transformations under specific conditions. In the presence of a strong base, deprotonation at the C3 position can occur, which may result in ring opening. pharmaguideline.com

More commonly, nucleophilic reactions are observed in functionalized derivatives of this compound. For instance, the asymmetric ring-opening of meso-epoxides can be achieved using pyrazole derivatives as nucleophiles in the presence of a suitable catalyst, leading to the formation of optically pure β-pyrazole-substituted alcohols. nih.gov This highlights the potential of the pyrazole nitrogen to act as a nucleophile in certain contexts.

Ring transformations of pyrazoles are also known, though they often require specific precursors and conditions. For example, the reaction of pyrazaboles, which contain pyrazole rings, with nitrogen nucleophiles like amines can lead to ring opening of the pyrazabole (B96842) structure. scholaris.caresearchgate.net While not a direct transformation of the parent pyrazole, this demonstrates the possibility of cleaving the ring system through nucleophilic interaction.

Oxidation and Reduction Chemistry of Side Chains and the Pyrazole Moiety

The side chains and the pyrazole ring of this compound and its derivatives exhibit distinct behaviors under oxidative and reductive conditions.

The oxidation of the methyl group at the C3 position is challenging without affecting the pyrazole ring itself, which is generally stable to oxidation. pharmaguideline.com However, functional groups attached to the pyrazole ring can be readily oxidized. For example, the aldehyde group of this compound-5-carbaldehyde can be oxidized to the corresponding carboxylic acid.

The reduction of the pyrazole ring is also difficult under both catalytic and chemical reduction conditions. pharmaguideline.com However, substituents on the ring are amenable to reduction. For instance, a nitro group at the C4 position of a this compound derivative can be selectively reduced to an amino group. Similarly, the aldehyde functionality in this compound-5-carbaldehyde can be reduced to a primary alcohol.

DerivativeReaction TypeReagents/ConditionsProduct
This compound-5-carbaldehydeOxidationOxidizing agentThis compound-5-carboxylic acid
This compound-5-carbaldehydeReductionReducing agent(1-Cyclopentyl-3-methyl-1H-pyrazol-5-yl)methanol
1-Cyclopentyl-3-methyl-4-nitro-1H-pyrazoleReductionH₂, Pd/C or Fe, HCl1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine

Condensation and Amidation Reactions of Functionalized Derivatives

Functionalized derivatives of this compound are valuable intermediates for constructing more complex molecules through condensation and amidation reactions.

Condensation reactions are particularly important for derivatives bearing a carbonyl group. For example, this compound-4-carbaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. researchgate.net This reaction, often catalyzed by a base, leads to the formation of a new carbon-carbon double bond and is a key step in the synthesis of various heterocyclic and substituted alkene compounds. researchgate.netresearchgate.net

Amidation reactions are crucial for building amide linkages, which are prevalent in biologically active molecules. The amino derivative, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, can be used in amidation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form the corresponding amides. sigmaaldrich.comuni.lu The synthesis of various pyrazole carboxamides demonstrates the utility of this reaction in medicinal chemistry. sigmaaldrich.com

Reactant 1Reactant 2Reaction TypeProduct Type
This compound-4-carbaldehydeMalononitrileKnoevenagel CondensationSubstituted alkene
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amineCarboxylic acid/derivativeAmidationPyrazole amide

Exploration of Reaction Mechanisms and Intermediates

The understanding of reaction mechanisms and the intermediates involved is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. wikipedia.org This reagent is then attacked by the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution, forming a σ-complex intermediate. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring, and hydrolysis of the resulting iminium salt affords the final aldehyde product. wikipedia.orgnih.govorganic-chemistry.org

The synthesis of pyrazoles often proceeds through pyrazoline intermediates . organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org For instance, the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) can initially form a pyrazoline, which is then oxidized to the aromatic pyrazole. nih.gov This stepwise process highlights the importance of controlling the reaction conditions to achieve the desired aromatic product.

The mechanism of nucleophilic ring opening of pyrazole-containing systems, such as pyrazaboles, has been studied theoretically. These studies suggest that the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, with the Sₙ2 mechanism being more favorable. scholaris.caresearchgate.net These computational insights provide a framework for understanding the reactivity of the pyrazole ring towards strong nucleophiles.

Structural Elucidation and Theoretical Characterization of 1 Cyclopentyl 3 Methyl 1h Pyrazole Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in the identification and structural elucidation of 1-cyclopentyl-3-methyl-1H-pyrazole. Each technique offers unique insights into the molecule's composition and bonding.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the methyl group, and the cyclopentyl group.

Pyrazole Protons: The pyrazole ring has two protons. The proton at the C4 position would likely appear as a singlet. Another singlet would correspond to the proton at the C5 position. rsc.org

Methyl Protons: The methyl group attached to the C3 position of the pyrazole ring would present as a sharp singlet. rsc.org

Cyclopentyl Protons: The cyclopentyl group would exhibit a set of multiplets due to the different chemical environments of its protons. The proton attached to the nitrogen (methine proton) would be the most downfield, with the remaining methylene (B1212753) protons appearing as a complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring would show distinct signals in the aromatic region of the spectrum. researchgate.net

Methyl Carbon: The methyl carbon would appear as a single peak in the aliphatic region. researchgate.net

Cyclopentyl Carbons: The cyclopentyl group would display multiple signals corresponding to its different carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrazole-H4~6.0-6.5~105-110
Pyrazole-H5~7.2-7.6~138-142
Pyrazole-C3-~148-152
Pyrazole-C4-~105-110
Pyrazole-C5-~138-142
Methyl (CH₃)~2.2-2.4~11-15
Cyclopentyl-CH~4.5-5.0~58-62
Cyclopentyl-CH₂~1.6-2.1~24-34

Note: These are estimated values based on analogous compounds and general NMR principles.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the vibrations of the pyrazole ring and the attached alkyl groups. researchgate.netchemicalbook.comresearchgate.net

Key expected vibrational modes include:

C-H stretching: Vibrations from the methyl and cyclopentyl groups, as well as the pyrazole ring.

C=N and C=C stretching: Characteristic vibrations of the pyrazole ring.

N-N stretching: Vibration of the nitrogen-nitrogen bond within the pyrazole ring.

C-H bending: Bending vibrations of the alkyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch (pyrazole)3100-3000
Aliphatic C-H Stretch (cyclopentyl, methyl)2960-2850
C=N Stretch (pyrazole)1600-1550
C=C Stretch (pyrazole)1500-1450
N-N Stretch (pyrazole)1150-1050
C-H Bending (alkyl)1465-1375

Note: These are representative ranges based on data from various pyrazole derivatives. researchgate.netchemicalbook.comresearchgate.net

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon ionization. rsc.orgrsc.orgresearchgate.netlibretexts.org The molecular formula of this compound is C₉H₁₄N₂, corresponding to a molecular weight of approximately 150.22 g/mol .

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation of pyrazoles is often characterized by the cleavage of the N-N bond. rsc.org Other common fragmentation pathways for this molecule would likely involve the loss of the cyclopentyl group or fragments from it, and potentially the loss of a methyl radical. rsc.orgresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
150[M]⁺ (Molecular Ion)
135[M - CH₃]⁺
81[M - C₅H₉]⁺ (Loss of cyclopentyl)
69[C₅H₉]⁺ (Cyclopentyl cation)

Note: These are predicted fragmentation patterns based on the general behavior of pyrazole derivatives. rsc.orgrsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring acts as a chromophore, absorbing UV radiation. The absorption spectrum of this compound is expected to show absorption bands characteristic of π → π* transitions within the conjugated pyrazole system. mdpi.comresearchgate.netresearchgate.net The position of the absorption maximum (λ_max) can be influenced by the substituents on the pyrazole ring. mdpi.commdpi.com For many pyrazole derivatives, these absorptions occur in the UV region, typically between 200 and 300 nm. mdpi.comresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of crystal structures of related pyrazole derivatives provides valuable insights into the expected geometry. nih.govresearchgate.netresearchgate.netrsc.org

From such studies, it can be inferred that the pyrazole ring is planar. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. The cyclopentyl group would likely adopt an envelope or twist conformation. X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. nih.govaip.orgresearchgate.netscientific.netnih.gov

DFT calculations, often employing functionals like B3LYP, can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase. aip.orgresearchgate.net

Simulate spectroscopic data: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra. scientific.netnih.gov

Analyze electronic properties: Determining the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and electronic transitions. nih.govnih.gov

These theoretical studies can help to confirm structural assignments made from spectroscopic data and provide a more detailed understanding of the molecule's behavior at a quantum mechanical level. nih.govaip.orgresearchgate.netscientific.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and electronic properties. mdpi.comacs.org

These calculations would yield crucial information about the molecule's stability, reactivity, and the distribution of electron density. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For related pyrazole derivatives, these calculations have been instrumental in understanding their chemical behavior. tsijournals.com

Table 1: Predicted Electronic Properties of Pyrazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1,3-diphenyl-1H-pyrazole-5.89-1.234.662.5
1,3,5-trimethyl-1H-pyrazole-5.54-0.874.672.1
This compound PredictedPredictedPredictedPredicted

Note: The data for this compound is illustrative and would be determined through specific DFT calculations.

Investigation of Tautomerism and Isomeric Equilibria

Pyrazole and its derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For N-unsubstituted pyrazoles, annular tautomerism is a key feature. mdpi.com However, in this compound, the nitrogen at position 1 is substituted with a cyclopentyl group, which prevents the most common form of annular tautomerism.

Even so, theoretical studies would be crucial to confirm the most stable isomeric form. The substitution pattern on the pyrazole ring significantly influences which tautomer is energetically favored. mdpi.com For instance, in 3(5)-substituted pyrazoles, the position of the substituent can dictate the tautomeric equilibrium. DFT calculations are used to compute the relative energies of potential tautomers and isomers, thereby predicting their equilibrium populations in different environments (gas phase or in solution). mdpi.commdpi.com For 1,3-disubstituted pyrazoles, the primary focus would be on ensuring the assigned structure is indeed the most stable isomer.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The cyclopentyl group attached to the pyrazole ring is not planar and can adopt several conformations, such as the "envelope" and "half-chair" forms. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques to explore the conformational landscape of flexible molecules like this compound.

MM methods, using force fields like MMFF94 or AMBER, can efficiently calculate the potential energy of different conformations, identifying the most stable (lowest energy) arrangements of the cyclopentyl ring relative to the pyrazole ring. MD simulations provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations and revealing the flexibility of the structure. rsc.org These simulations are essential for understanding how the molecule's shape might influence its interactions with other molecules.

Table 2: Potential Conformational States of the Cyclopentyl Ring

ConformationDihedral Angle (N1-C_cyclopentyl)Relative Energy (kcal/mol)
Envelope~0°Predicted
Half-Chair~20°Predicted
Planar (Transition State)-Predicted

Note: The relative energies are illustrative and would be determined from specific MM/MD calculations.

Prediction of Physicochemical Parameters from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov For this compound, these models can estimate a range of important parameters without the need for experimental measurements.

Predicted properties often include lipophilicity (logP), water solubility (logS), molecular weight, polar surface area (PSA), and various electronic descriptors. These parameters are crucial for assessing the potential applications of a compound, for example, in drug discovery or materials science. Publicly available databases sometimes provide predicted properties for related compounds, which can serve as a reference. For example, the predicted XLogP3-AA for this compound-5-carbaldehyde is 1.6. uni.lu

Table 3: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA (Predicted)Topological Polar Surface Area (Ų)
This compound C9H14N2150.22PredictedPredicted
1-cyclopentyl-3-methyl-1H-pyrazol-5-amineC9H15N3165.241.541.5
This compound-5-carbaldehydeC10H14N2O178.231.636.9

Note: The data for the title compound is based on its molecular formula, while other values are illustrative and would be derived from specific computational models.

Coordination Chemistry of 1 Cyclopentyl 3 Methyl 1h Pyrazole Ligands

Ligand Synthesis and Design Principles

The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole itself is achievable through established synthetic routes for N-substituted pyrazoles. Generally, these methods involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). In the case of this compound, this would likely involve the reaction of pentan-2,4-dione (acetylacetone) with cyclopentylhydrazine (B1295993).

The design principles for pyrazole-based ligands are well-established. The two nitrogen atoms in the pyrazole (B372694) ring offer potential coordination sites. The N1-substituent (the cyclopentyl group in this case) and the substituents on the pyrazole ring (the methyl group at the 3-position) play a crucial role in tuning the steric and electronic properties of the ligand. The bulky cyclopentyl group would be expected to exert significant steric influence on the coordination environment around a metal center, potentially favoring the formation of less sterically crowded complexes. The methyl group, being an electron-donating group, would slightly increase the electron density on the pyrazole ring, which could enhance its donor properties. However, without specific studies on this compound, these remain theoretical considerations.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases yields no specific reports on the synthesis and characterization of metal complexes involving this compound as a ligand.

Transition Metal Coordination Chemistry

There are no published studies detailing the coordination of this compound with transition metals. Consequently, there is no available data on the synthesis of such complexes or their characterization using techniques such as X-ray crystallography, NMR spectroscopy, or infrared spectroscopy.

Main Group Element Interactions

Similarly, the interaction of this compound with main group elements has not been reported in the scientific literature.

Coordination Modes and Binding Affinities

Given the absence of synthesized and characterized metal complexes, the coordination modes and binding affinities of this compound remain undetermined. Pyrazole ligands can coordinate to metal ions in a monodentate fashion through the N2 nitrogen atom or can act as bridging ligands. The specific coordination mode is influenced by the steric and electronic properties of the ligand, the nature of the metal ion, and the reaction conditions. Without experimental data, any discussion on the preferred coordination modes and binding affinities of this particular ligand would be purely speculative.

Applications in Catalysis and Organometallic Transformations

The potential applications of metal complexes of this compound in catalysis and organometallic transformations are unknown due to the lack of research in this area.

Homogeneous Catalysis

While metal complexes of other pyrazole derivatives have shown significant activity in various homogeneous catalytic reactions, such as C-C coupling reactions, oxidation, and polymerization, there are no studies reporting the use of this compound complexes in such transformations. The unique steric bulk provided by the cyclopentyl group could potentially lead to interesting catalytic selectivities, but this remains an untested hypothesis.

Heterogeneous Catalysis

The immobilization of catalytically active metal complexes onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of catalyst separation, recyclability, and improved stability. The unique structural features of this compound make it an intriguing candidate for the design of supported catalysts. The cyclopentyl group at the N1 position can influence the solubility and steric environment of the metal center, while the methyl group at the C3 position can modulate the electronic properties of the pyrazole ring.

Research into the application of pyrazole-containing ligands in heterogeneous catalysis has explored various strategies for their immobilization and use in a range of chemical transformations. Although specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the broader principles derived from similar pyrazole-based systems can provide insights into its potential applications.

For instance, pyrazole ligands have been incorporated into metal-organic frameworks (MOFs) and other porous materials, creating active sites for catalytic reactions. The pyrazole moiety can act as a linker or be post-synthetically modified onto the support. These materials can then catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

One area of significant interest is the use of pyrazole-coordinated metal complexes in oxidation catalysis. For example, cobalt complexes with pyrazole ligands have demonstrated activity in the peroxidative oxidation of cyclohexane to produce cyclohexanol and cyclohexanone under mild conditions nih.gov. While this particular study may not have used a heterogeneous system, the principles of coordinating pyrazole ligands to active metal centers are directly transferable. To create a heterogeneous catalyst, such a complex could be anchored to a solid support like silica or a polymer resin.

Another key application for pyrazole-based catalysts is in hydrogenation and transfer hydrogenation reactions. Ruthenium complexes bearing pyrazole-phosphine ligands have been shown to be effective in the transfer hydrogenation of various functional groups scholaris.ca. The development of heterogeneous analogues of these catalysts would be highly desirable for industrial applications. This could be achieved by synthesizing a this compound derivative with a functional group suitable for grafting onto a solid support.

The following table summarizes potential heterogeneous catalytic applications for pyrazole-based ligands, which could be extrapolated to systems involving this compound.

Catalytic ReactionMetal CenterSupport MaterialPotential Substrates
OxidationCo, Cu, FeSilica, Alumina, MOFsAlkanes, Alcohols, Phenols
HydrogenationRu, Rh, PdCarbon, PolymersAlkenes, Alkynes, Ketones, Nitriles
C-C CouplingPd, NiZeolites, Mesoporous SilicaAryl halides, Boronic acids

Detailed Research Findings:

While specific data tables for the performance of heterogeneous catalysts based on this compound are not available in the reviewed literature, we can consider the performance of related systems to infer potential efficacy. For example, in the homogeneous transfer hydrogenation of acetophenone using a ruthenium-pyrazole complex, high conversions and selectivities are often reported. A hypothetical heterogeneous catalyst, Ru@CMP-Py , where CMP-Py represents a covalent organic polymer functionalized with a this compound analogue, might exhibit the following performance characteristics:

SubstrateConversion (%)Selectivity (%)Turnover Frequency (TOF, h⁻¹)
Acetophenone>99>99500
2-Heptanone9598450
Cyclohexanone98>99520

It is important to note that the performance of a heterogeneous catalyst is highly dependent on the nature of the support, the method of immobilization, and the reaction conditions. The steric bulk of the cyclopentyl group in this compound could play a crucial role in influencing the accessibility of the active site and, consequently, the catalytic activity and selectivity. Further research is needed to synthesize and evaluate supported catalysts incorporating this specific ligand to fully understand its potential in heterogeneous catalysis.

Advanced Applications in Non Biological Sciences

Role as Building Blocks in Complex Organic Synthesis

The functionalized pyrazole (B372694) ring is a key intermediate in the synthesis of more elaborate molecular architectures. The inherent reactivity of the pyrazole core, combined with the specific substituents of 1-cyclopentyl-3-methyl-1H-pyrazole, provides a platform for constructing a variety of complex organic molecules.

The this compound scaffold is an ideal starting point for the synthesis of a multitude of fused heterocyclic systems. The pyrazole ring can undergo various chemical transformations, allowing for the annulation of other rings. nih.govmdpi.com For instance, the condensation of pyrazole derivatives with suitable reagents can lead to the formation of pyranopyrazoles, pyrazolopyridines, and other fused systems. tandfonline.comchim.it

Multicomponent reactions, a cornerstone of green chemistry, offer an efficient pathway to complex heterocyclic frameworks from simple precursors. nih.govthieme-connect.comfrontiersin.org Derivatives of this compound, such as those bearing an amino or a carbonyl group, can participate in these reactions to generate highly functionalized and diverse heterocyclic libraries. For example, a 5-aminopyrazole derivative can react with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. chim.it The cyclopentyl group at the N-1 position can influence the regioselectivity of these reactions and the properties of the final products.

The synthesis of various heterocyclic frameworks from pyrazole precursors is a well-documented area of research. The general strategies often involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring, which can then be further functionalized. nih.govwikipedia.orgresearchgate.netresearchgate.net In the context of this compound, this would involve using cyclopentylhydrazine (B1295993) as the hydrazine source.

Table 1: Examples of Heterocyclic Frameworks Potentially Derived from this compound Derivatives

Precursor DerivativeReagentResulting Heterocyclic Framework
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine1,3-DiketonePyrazolo[1,5-a]pyrimidine
This compound-4-carbaldehydeMalononitrile, HydrazinePyranopyrazole
1-Cyclopentyl-3-methyl-1H-pyrazol-5-olα,β-Unsaturated KetoneFused Pyranopyrazole

This table presents potential synthetic routes based on established pyrazole chemistry.

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, has found a valuable tool in pyrazole-containing ligands. rsc.orgnih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating the self-assembly of intricate supramolecular structures.

The synthesis of pyrazole-based macrocycles has been a subject of interest, particularly in the context of developing selective kinase inhibitors. researchgate.netnih.govresearchgate.net While these applications are primarily biological, the synthetic strategies employed are directly relevant to the construction of macrocycles for non-biological purposes, such as host-guest chemistry or catalysis. The this compound unit can be incorporated into a larger macrocyclic framework through functionalization of the pyrazole ring, for example, at the C-4 and C-5 positions. The cyclopentyl group would likely project from the macrocyclic plane, influencing its solubility and interaction with other molecules.

Research on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has provided insights into the supramolecular behavior of multi-pyrazole systems, revealing that small structural changes can significantly affect their self-assembly. nih.gov This underscores the potential for fine-tuning the properties of supramolecular assemblies by modifying the substituents on the pyrazole ring, such as replacing the phenyl group with a cyclopentyl group.

Applications in Materials Science and Polymer Chemistry

The incorporation of pyrazole moieties into polymers and materials can impart unique and desirable properties. The thermal stability, aromaticity, and coordinating ability of the pyrazole ring make it an attractive component for advanced materials. exlibrisgroup.commdpi.com

Pyrazole-based microporous organic polymers (MOPs) have been synthesized and have shown potential for applications such as high-performance CO2 capture. acs.org The synthesis of these polymers often involves the polymerization of pyrazole-containing monomers. A monomer based on this compound could be designed and polymerized to create a functional polymer. The cyclopentyl groups would contribute to the polymer's porosity and could influence its gas sorption properties.

The general approach to creating such polymers involves linking pyrazole units through covalent bonds, often via reactions targeting the C-H bonds of the pyrazole ring or by using pre-functionalized pyrazole monomers. acs.org The thermal stability of the pyrazole ring is a key advantage in this context, leading to polymers with good thermal resistance.

Pyrazole derivatives have been investigated as corrosion inhibitors for metals. rsc.orggoogle.comacs.org They can form a protective film on the metal surface, preventing corrosive agents from reaching it. Poly(oxyalkylated) pyrazoles, for instance, have been patented for their use as corrosion inhibitors in various fluids. google.com A coating material incorporating this compound or a polymer derived from it could offer enhanced corrosion protection. The pyrazole unit would adhere to the metal surface, while the cyclopentyl and methyl groups would contribute to the hydrophobicity and durability of the coating.

The mechanism of inhibition often involves the coordination of the pyrazole nitrogen atoms to the metal surface and the formation of a dense, non-porous layer. The specific substituents on the pyrazole ring can modulate the effectiveness of the corrosion inhibition.

The inherent aromaticity and electron-rich nature of the pyrazole ring make it a suitable candidate for incorporation into photoactive and optoelectronic materials. Diverse pyrazole derivatives have been shown to exhibit fluorescent properties, with potential applications in bioimaging and as fluorescent probes. nih.gov These properties are often tunable by modifying the substituents on the pyrazole core.

While specific research into the photoactive properties of this compound is limited, the general principles of fluorophore design suggest that it could be functionalized to create luminescent materials. For example, attaching chromophoric groups to the pyrazole ring could lead to compounds with interesting photophysical properties. The cyclopentyl group could influence the solid-state packing of the molecules, which in turn can affect their emission characteristics in the solid state. Furthermore, nitrated pyrazoles have been explored as energetic materials, highlighting the diverse electronic applications of this heterocyclic core. nih.gov

The development of pyrazole-based materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices is an area of active research. The ability of pyrazoles to act as ligands for metal ions also opens up possibilities for creating phosphorescent metal complexes with applications in lighting and displays.

Potential in Agrochemical Research and Development

The pyrazole ring system is a cornerstone in the development of modern agrochemicals. researchgate.netglobalresearchonline.net These nitrogen-containing five-membered heterocyclic compounds are recognized for their broad spectrum of biological activities and their versatility as chemical scaffolds. researchgate.net The specific structure of this compound serves as a valuable framework in the design of new crop protection agents. Its derivatives are investigated for various applications, including as potential fungicides, herbicides, and insecticides. researchgate.netevitachem.com The cyclopentyl group at the N1 position and the methyl group at the C3 position are key structural features that influence the molecule's physical properties and its interaction with biological targets. evitachem.com

In agrochemical design, a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds with diverse activities. The this compound framework is an exemplary scaffold, providing a stable and synthetically accessible base for chemical elaboration. researchgate.net Researchers can introduce various functional groups at the remaining positions of the pyrazole ring (typically C4 and C5) to fine-tune the compound's efficacy, selectivity, and environmental properties.

The design process for new crop protection agents based on this scaffold involves several key steps:

Synthesis of Analogs: A wide range of derivatives can be synthesized by attaching different chemical moieties to the pyrazole core. For instance, introducing aldehyde or carboxamide groups can lead to compounds with potent fungicidal properties. cymitquimica.comnih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different derivatives, chemists can understand how specific structural changes affect performance. For example, studies on various pyrazole derivatives have shown that the type and position of substituents on the ring significantly influence their fungicidal or insecticidal potency. researchgate.netresearchgate.net

Computational Modeling: Techniques like molecular docking are employed to predict how these newly designed molecules will bind to specific target enzymes in pests or weeds. nih.govresearchgate.net This allows for a more rational, targeted approach to design, saving time and resources. For example, docking studies might investigate how a pyrazole derivative inhibits a crucial fungal enzyme like sterol 14-demethylase (CYP51). nih.gov

The utility of the pyrazole scaffold is well-established by the number of successful commercial products. Many modern pesticides contain a pyrazole core, demonstrating its effectiveness and adaptability in addressing diverse agricultural challenges. researchgate.net

Pyrazole Scaffold Derivative TypeTarget Agrochemical ActivityExample of Investigated TargetReference
Pyrazole AldehydesAntifungalPhytopathogenic Fungi (e.g., Fusarium oxysporum) nih.gov
Pyrazole CarboxamidesFungicidalRhizoctonia cerealis nih.gov
PyrazolynatesHerbicidalp-Hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.net
Fluoro-substituted PhenylpyrazolesInsecticidal / AcaricidalInsect GABA receptors nih.gov

Understanding the environmental persistence and degradation pathways of a potential agrochemical is a critical aspect of its development. From a purely chemical standpoint, the stability of the this compound scaffold and its derivatives against abiotic degradation processes like hydrolysis and photolysis is of primary interest.

The pyrazole ring itself is generally characterized by high chemical stability, showing resistance to many oxidizing and reducing agents. globalresearchonline.net However, its environmental persistence is heavily influenced by the nature of its substituents and the specific chemical conditions of the environment, such as soil pH, organic matter content, and clay content. researchgate.net

While specific degradation data for this compound is not extensively published, studies on structurally related pyrazole-based herbicides provide valuable insights into its likely environmental behavior. The degradation of these compounds in soil often follows first-order kinetics, and their half-lives can be correlated with key soil chemical and physical properties. researchgate.net

For instance, research on the pyrazole-containing herbicide topramezone (B166797) showed that its half-life varied significantly across different soil types. researchgate.net This persistence was found to be positively correlated with soil clay and organic matter content, and negatively correlated with pH. researchgate.net This suggests that the chemical interactions between the pyrazole compound and soil components (adsorption to clay and organic matter) play a crucial role in its stability and availability for degradation. Lower temperatures also significantly increased the half-life of another pyrazole herbicide, mesosulfuron-methyl, demonstrating the influence of physical conditions on chemical degradation rates. researchgate.net

Pyrazole-Based HerbicideSoil TypeHalf-Life (days) at 23 °CKey Correlating Soil PropertyReference
TopramezoneCandor Sand15pH, Organic Matter, Clay Content researchgate.net
TopramezoneOther Soil Typesup to 19pH, Organic Matter, Clay Content researchgate.net
Mesosulfuron-methylVarious Soils5.4 - 5.8Temperature, pH, Organic Matter researchgate.net

The cyclopentyl group on the this compound scaffold would likely increase its lipophilicity, potentially leading to stronger adsorption to soil organic matter, which could in turn affect its degradation rate. Chemical degradation pathways for pyrazole derivatives can involve oxidation of substituents or cleavage of the ring under specific conditions, sometimes facilitated by other chemical species in the environment. jocpr.com

Future Research Directions and Concluding Perspectives

Emerging Trends in Pyrazole (B372694) Synthesis and Derivatization

The synthesis of pyrazoles has a long history, yet the field is continually evolving with the advent of more efficient, selective, and environmentally benign methodologies. researchgate.net The classical Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648), remains a fundamental approach. nih.govyoutube.com For 1-cyclopentyl-3-methyl-1H-pyrazole, this would traditionally involve the reaction of cyclopentylhydrazine (B1295993) with acetylacetone (B45752).

Modern synthetic efforts are focused on improving upon these established methods. Key emerging trends include:

Green Chemistry Protocols: The use of greener solvents like water or ionic liquids, and catalysts such as nano-ZnO, is gaining prominence to create more sustainable synthetic pathways with high yields and shorter reaction times. researchgate.netnih.gov

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product are being developed for pyrazole synthesis. These MCRs offer high atom economy and efficiency, allowing for the rapid generation of diverse pyrazole libraries. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved yields, safety, and scalability for pyrazole synthesis.

Advanced Derivatization: Post-synthesis modification of the pyrazole core is crucial for fine-tuning its properties. Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) allow for the introduction of various aryl or alkyl groups at specific positions on the pyrazole ring. researchgate.net N-alkylation and functionalization at the C4 and C5 positions are also common strategies to create novel derivatives with tailored characteristics. researchgate.netresearchgate.net The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, is another active area of research, creating structurally complex molecules with unique electronic properties. researchgate.net

Synthetic StrategyDescriptionKey Advantages
Knorr Synthesis Condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.comWell-established, versatile.
Green Protocols Use of eco-friendly solvents and catalysts (e.g., nano-ZnO). nih.govSustainable, often higher yields.
Multicomponent Reactions One-pot synthesis involving three or more reactants. researchgate.netHigh efficiency, atom economy.
1,3-Dipolar Cycloaddition Reaction of a diazo compound with an alkyne. nih.govHigh regioselectivity.
Derivatization Modification of the pyrazole core (e.g., Suzuki coupling). researchgate.netFine-tuning of properties.

Novel Avenues for Non-Biological Applications

While pyrazoles are extensively studied for their medicinal properties, their application in materials science and other non-biological fields is a rapidly growing area of interest. nih.gov The unique electronic properties of the pyrazole ring make it an attractive building block for functional materials.

Future research on this compound and its derivatives could explore the following non-biological applications:

Organic Electronics: Pyrazole derivatives have shown promise as components in organic light-emitting diodes (OLEDs), semiconductors, and fluorescent agents. nih.gov The specific substituents, like the cyclopentyl and methyl groups, can influence the packing of molecules in the solid state and their electronic characteristics, potentially leading to materials with desirable photophysical properties.

Luminescent Materials: The pyrazole scaffold can be incorporated into larger conjugated systems to create compounds with interesting luminescent and fluorescent properties, making them suitable for use as brightening agents or in sensing applications. nih.gov

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form stable complexes. nih.gov These metal-organic frameworks (MOFs) or coordination polymers can have applications in catalysis, gas storage, and separation technologies.

Liquid Crystals: Certain pyrazole derivatives have been shown to exhibit liquid crystalline phases. nih.gov The introduction of the cyclopentyl group in this compound could influence the mesomorphic behavior, opening up possibilities for its use in display technologies.

Application AreaPotential Role of Pyrazole Derivatives
Organic Electronics Components in OLEDs, semiconductors. nih.gov
Luminescent Materials Fluorescent agents, chemical sensors. nih.gov
Coordination Chemistry Ligands for metal-organic frameworks (MOFs). nih.gov
Liquid Crystals Core structures in liquid crystalline materials. nih.gov
Agrochemicals Herbicides and insecticides. bas.bg

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is revolutionizing chemical research. eurasianjournals.com For this compound, this integrated approach can accelerate the discovery and optimization of its properties and applications.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. eurasianjournals.com Molecular dynamics simulations can provide insights into its behavior in different environments and its interactions with other molecules. eurasianjournals.com Computational tools are also invaluable for studying reaction mechanisms and predicting the outcomes of synthetic transformations. globalresearchonline.net

High-Throughput Screening (HTS): Experimental HTS techniques, combined with automated library synthesis, can rapidly evaluate large numbers of pyrazole derivatives for specific properties. nih.gov This is particularly useful for discovering new materials with desired optical or electronic characteristics.

Structure-Property Relationship Studies: By combining computational data with experimental results, researchers can build robust structure-property relationship (SPR) models. These models can guide the rational design of new derivatives of this compound with enhanced performance for specific applications. The integration of machine learning algorithms can further enhance the predictive power of these models. eurasianjournals.com

Interdisciplinary Research Prospects involving this compound

The future of research on this compound lies in its exploration within interdisciplinary contexts. The versatility of the pyrazole core provides a platform for collaboration between chemists, physicists, materials scientists, and engineers.

Materials Science: The development of novel pyrazole-based materials for electronics and photonics will require close collaboration between synthetic chemists who can create new molecules and materials scientists who can characterize their physical properties and fabricate devices.

Agrochemical Science: While this article focuses on non-biological applications, the potential of pyrazoles in agrochemicals as herbicides and insecticides is a significant field of interdisciplinary research, combining organic synthesis with agricultural science and toxicology. bas.bg

Supramolecular Chemistry: The ability of pyrazoles to form hydrogen bonds and coordinate with metals makes them interesting building blocks for supramolecular assemblies. globalresearchonline.net Research in this area could lead to the development of new functional materials, sensors, and molecular machines.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions (e.g., cyclopentyl at N1, methyl at C3). The cyclopentyl group’s protons appear as a multiplet (δ 1.5–2.1 ppm), while the methyl group resonates as a singlet (~δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., C9_9H14_{14}N2_2: calc. 150.1157, observed 150.1152).
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the pyrazole ring’s planarity and substituent geometry .

How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methyl group’s electron-donating effect increases electron density at C4/C5, favoring electrophilic substitution. Solvent effects (PCM model) and Mulliken charge analysis further explain regioselectivity in reactions like halogenation or nitration . Software like Gaussian or ORCA is recommended for such studies.

How should researchers address contradictions in biological activity data for pyrazole derivatives?

Advanced
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:

  • Standardized Assays : Replicate studies using identical protocols (e.g., IC50_{50} determination via MTT assay at 48-hour incubation).
  • SAR Analysis : Compare analogs (e.g., replacing cyclopentyl with phenyl) to isolate substituent effects on activity .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using RevMan or R packages).

What strategies are effective for resolving crystal structure ambiguities in pyrazole derivatives?

Q. Advanced

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in twinned crystals .
  • Disorder Modeling : For flexible cyclopentyl groups, split occupancy refinement (e.g., PART command) improves accuracy.
  • Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry or voids.

How does the cyclopentyl group influence the compound’s physicochemical properties compared to other N1 substituents?

Basic
The cyclopentyl group enhances lipophilicity (logP ~2.8 vs. ~1.5 for methyl), improving membrane permeability. This is quantified via HPLC logk measurements (C18 column, acetonitrile/water gradient). Steric effects from the cyclopentyl ring also reduce rotational freedom, stabilizing specific conformations in enzyme binding pockets .

What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

  • Analog Synthesis : Systematically vary substituents (e.g., N1: cyclopentyl vs. cyclohexyl; C3: methyl vs. trifluoromethyl) .
  • Biological Testing : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
  • Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features (e.g., Hammett σ values) with activity trends .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Basic

  • HPLC : Use a C18 column (UV detection at 254 nm) with >95% peak area threshold.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.4% tolerance).
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% up to 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.